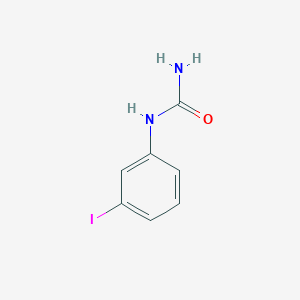![molecular formula C10H18O3 B2789492 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol CAS No. 2137597-71-6](/img/structure/B2789492.png)
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol, also known as DU, is a chemical compound that has been studied for its potential use in scientific research. DU is a spiroacetalardehyde derivative that has been shown to have interesting chemical and biological properties. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol involves the formation of a spirocyclic compound through a cyclization reaction. The starting material for this synthesis is a diol, which undergoes a dehydration reaction to form an epoxide. The epoxide then undergoes a ring-opening reaction with a nucleophile to form the spirocyclic compound. The final step involves the reduction of the spirocyclic compound to form the desired product.
Starting Materials
1,10-decanediol, Sulfuric acid, Sodium hydroxide, Acetone, Hydrogen peroxide, Sodium borohydride
Reaction
Step 1: Dehydration of 1,10-decanediol with sulfuric acid to form 1,10-decanedioxy, Step 2: Epoxidation of 1,10-decanedioxy with hydrogen peroxide and sodium hydroxide to form 2,9-dioxaspiro[5.5]undecane-3,10-diol, Step 3: Ring-opening of the epoxide with acetone as a nucleophile to form 2,9-dioxaspiro[5.5]undecan-3-one, Step 4: Reduction of the spirocyclic ketone with sodium borohydride to form 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol
Mécanisme D'action
The mechanism of action of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is not fully understood. However, it has been suggested that 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol may act by inhibiting enzymes involved in cell proliferation and growth. 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has also been shown to have anticancer activity in vitro. Additionally, 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol in lab experiments is its versatility as a building block for the synthesis of new compounds. 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has also been shown to have low toxicity in animal models, making it a potentially safe compound to work with. However, one limitation of using 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol. One area of interest is the development of new compounds based on 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol with enhanced biological activity. Additionally, the use of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol as a ligand in the development of new metal-based catalysts for organic transformations is an area of active research. Finally, further studies on the mechanism of action of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol may lead to the development of new therapeutic agents.
Conclusion:
In conclusion, 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is a chemical compound that has been studied for its potential use in scientific research. 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has been shown to have interesting chemical and biological properties, including antifungal, antibacterial, and antitumor activity. Its versatility as a building block for the synthesis of new compounds and low toxicity in animal models make it a potentially valuable compound for further study. Future research on 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol may lead to the development of new therapeutic agents and metal-based catalysts for organic transformations.
Applications De Recherche Scientifique
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has been studied for its potential use as a building block for the synthesis of new compounds with interesting biological properties. It has been shown to have antifungal, antibacterial, and antitumor activity. 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has also been used as a ligand in the development of metal-based catalysts for organic transformations.
Propriétés
IUPAC Name |
2,9-dioxaspiro[5.5]undecan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHSFCIEYVZSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dioxaspiro[5.5]undecan-3-ylmethanol | |
CAS RN |
2137597-71-6 |
Source


|
| Record name | {2,9-dioxaspiro[5.5]undecan-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one](/img/structure/B2789409.png)
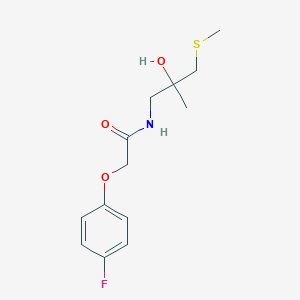
![2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2789411.png)
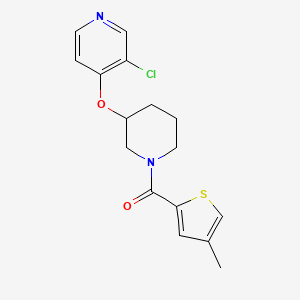
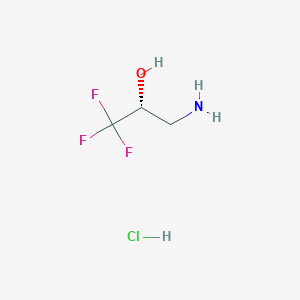
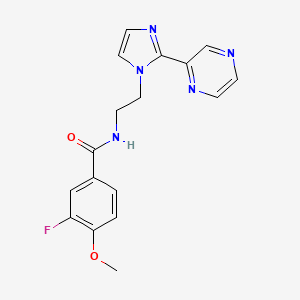
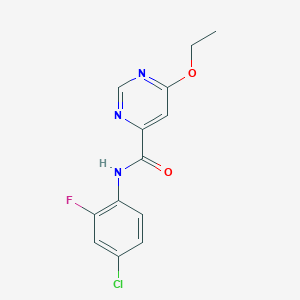
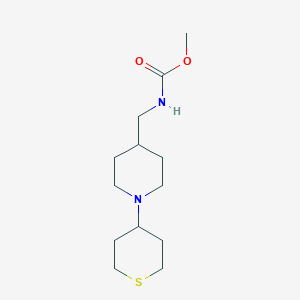
![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B2789421.png)
![1-(3-((4-Isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2789423.png)
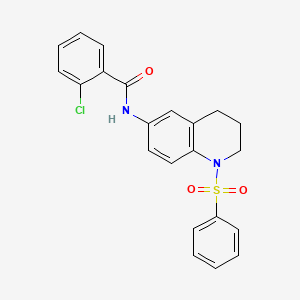
![Benzo[d]thiazol-2-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2789428.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2789429.png)
